(R)-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
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Overview
Description
®-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a dibenzoquinoline core with various substituents, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline can be achieved through several synthetic routes. One common method involves the Claisen rearrangement of 1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone, which results in the formation of intermediate compounds that can be further cyclized to yield the desired product . The reaction conditions typically involve heating the reactants to high temperatures, often in the presence of a catalyst such as hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve the Skraup quinoline synthesis, which is a well-known method for synthesizing quinoline derivatives. This process involves the reaction of primary aromatic amines with glycerol and an oxidizing agent in concentrated sulfuric acid . Modifications to the Skraup synthesis, such as the use of alternative catalysts and reaction conditions, can improve the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include osmium tetraoxide, selenium dioxide, and potassium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of the original compound, as well as substituted quinoline derivatives with various functional groups.
Scientific Research Applications
®-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may exert its effects through modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Obtusinin: A compound with a similar structure, synthesized through the reaction of 6-methoxy-7-(3-methylbut-2-enyloxy)-2H-1-benzopyran-2-one with osmium tetraoxide.
Uniqueness
®-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dibenzoquinoline core with various substituents makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H29NO |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(6aR)-11-(3-methylbut-2-enoxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C24H29NO/c1-4-13-25-14-11-18-7-5-9-20-23(18)21(25)16-19-8-6-10-22(24(19)20)26-15-12-17(2)3/h5-10,12,21H,4,11,13-16H2,1-3H3/t21-/m1/s1 |
InChI Key |
MEYFDHQWLFGNTM-OAQYLSRUSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OCC=C(C)C |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OCC=C(C)C |
Origin of Product |
United States |
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